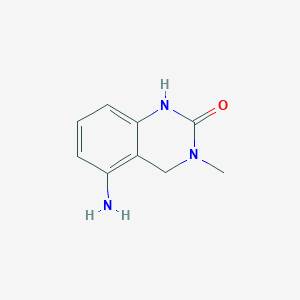

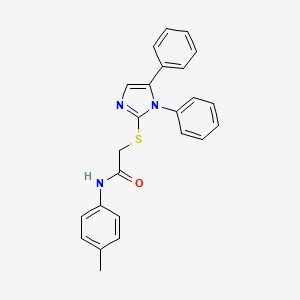

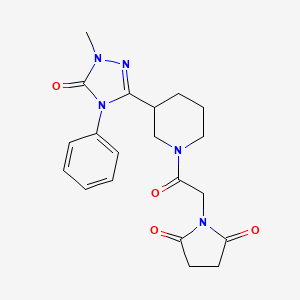

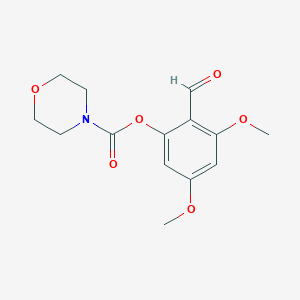

![molecular formula C15H16N2OS2 B2652309 (E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-94-5](/img/structure/B2652309.png)

(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (E)-2-methyl/propyl-4-[(2-(substitutedbenzylidene)hydrazinyl]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines was synthesized and characterized .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques. For example, the compound was characterized by IR spectroscopy, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. The effect of electron withdrawing and electron donating groups at the aromatic ring in the presence of methyl and propyl substituents at the 2-position of the scaffold was evaluated for anthelmintic activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound was found to be a light brown solid with a yield of 73%, melting point of 120–121°C, and specific IR, 1H NMR, and mass spectral data .

Applications De Recherche Scientifique

Synthesis of Functionalized Arylthio-Acrylates and Derivatives

The compound of interest can lead to the synthesis of functionalized arylthio-acrylates and derivatives like benzo[b][1,4]thiazines and benzo[4,5]thiazolo[3,2-a]azepines. These compounds are synthesized from reactions involving 2-methylbenzothiazole and acetylenic esters, offering potential in the development of novel chemical compounds with a wide range of applications (I. Yavari et al., 2017).

Antioxidant Activity in Benzothiazole Derivatives

Benzothiazole derivatives, including the chemical , have demonstrated significant antioxidant activity. This property can be particularly valuable in mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions linked to oxidative damage (Laura C. Cabrera-Pérez et al., 2016).

Application in Detection of Enzyme Activity

N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide, a compound structurally related to the chemical of interest, has been synthesized and utilized in polyacrylamide gels. These gels can detect enzymes that catalyze thiol-producing reactions, indicating potential applications in biochemical research and diagnostics (R. Harris & I. Wilson, 1983).

Protein-Acrylamide Hydrogel Formation

The compound may be used in the synthesis of polymerizable protein monomers, which are essential in forming protein-acrylamide hydrogels. These hydrogels can encapsulate proteins, retaining their biological activity, and have applications in biotechnology and medicine (Junpeng Xiao & T. Tolbert, 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties. Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

(E)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-10-4-6-12-13(9-10)20-15(16-12)17-14(18)7-5-11-3-2-8-19-11/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,16,17,18)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDSMZCVWQANOQ-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)

![1-[[1-(2-Phenylethylsulfonyl)azetidin-3-yl]methyl]triazole](/img/structure/B2652229.png)

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2652232.png)

![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2652239.png)

![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)

![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)